1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one
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Overview
Description
1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is an organic compound with the molecular formula C₉H₁₃NO It is a cyclopentyl derivative with an aminomethyl group and a prop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one typically involves the reaction of cyclopentanone with propargylamine in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Copper(II) chloride
Temperature: 110°C
Solvent: Solvent-free conditions are preferred for green chemistry approaches.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, leading to reduced activity.
Signal transduction: Modulating signaling pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one
- 1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one
Uniqueness
1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one is unique due to its specific structural features, such as the presence of both an aminomethyl group and a prop-2-yn-1-one moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[2-(aminomethyl)cyclopentyl]prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)8-5-3-4-7(8)6-10/h1,7-8H,3-6,10H2 |
InChI Key |
SMUWPSYEHLTVHE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CCCC1CN |
Origin of Product |
United States |
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